

Technical Guide: 4-[3-(4-Aminophenoxy)propoxy]aniline - Chemical Properties and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-[3-(4-Aminophenoxy)propoxy]aniline

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Introduction

4-[3-(4-Aminophenoxy)propoxy]aniline, also known by its synonyms 1,3-Bis(4-aminophenoxy)propane and 4,4'-[Propane-1,3-diylbis(oxy)]dianiline, is a symmetrical aromatic diamine. Its structure, featuring two aniline moieties linked by a flexible propoxy chain, makes it a valuable building block in polymer chemistry and a significant component in the development of advanced materials. Recently, its application as a linker molecule in Proteolysis Targeting Chimeras (PROTACs) has garnered considerable interest within the field of drug discovery, highlighting its potential in the development of novel therapeutics.^{[1][2]} This technical guide provides a comprehensive overview of the chemical properties, characterization, and a detailed experimental protocol for the synthesis of this versatile compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **4-[3-(4-Aminophenoxy)propoxy]aniline** is presented in the table below. This data has been compiled from various chemical suppliers and databases.

Property	Value	References
Molecular Formula	C ₁₅ H ₁₈ N ₂ O ₂	[3][4][5][6]
Molecular Weight	258.32 g/mol	[3][4][5][6]
CAS Number	52980-20-8	[4][5][7]
Appearance	White to light yellow powder/crystal	[3][6]
Melting Point	105-109 °C	[7]
Boiling Point	466.4 ± 25.0 °C (Predicted)	
Density	1.177 ± 0.06 g/cm ³ (Predicted)	
Solubility	Soluble in Dimethyl Sulfoxide (DMSO) and alcohols. Poorly soluble in water.	
pKa	5.48 ± 0.10 (Predicted)	

Experimental Protocols

Synthesis of 4-[3-(4-Aminophenoxy)propoxy]aniline

The following is a detailed protocol for the synthesis of **4-[3-(4-Aminophenoxy)propoxy]aniline**, adapted from established methodologies for the synthesis of analogous ether-linked aromatic compounds. The primary strategy involves a Williamson ether synthesis, where two equivalents of 4-aminophenol are reacted with one equivalent of 1,3-dibromopropane in the presence of a base.

Materials:

- 4-Aminophenol
- 1,3-Dibromopropane
- Potassium Carbonate (K₂CO₃), anhydrous

- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$)
- Deionized water

Equipment:

- Three-neck round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: To a dry three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 4-aminophenol (2.2 equivalents) and anhydrous potassium carbonate (3.0 equivalents).
- Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.
- Addition of Alkyl Halide: While stirring the mixture under a nitrogen atmosphere, add 1,3-dibromopropane (1.0 equivalent) dropwise using a dropping funnel at room temperature.

- Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold deionized water. A precipitate will form.
- Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
- Washing: Combine the organic layers and wash with brine (2 x 100 mL).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield pure **4-[3-(4-Aminophenoxy)propoxy]aniline**.

Characterization Protocols

A comprehensive characterization of the synthesized **4-[3-(4-Aminophenoxy)propoxy]aniline** should be performed to confirm its identity and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR (400 MHz, DMSO- d_6): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the propoxy chain, and the amine protons.
 - Aromatic protons (AA'BB' system): $\sim\delta$ 6.5-6.8 ppm (multiplet, 8H)
 - O- CH_2 - protons: $\sim\delta$ 4.0-4.2 ppm (triplet, 4H)
 - $\text{CH}_2\text{-CH}_2\text{-CH}_2$ - protons: $\sim\delta$ 2.0-2.2 ppm (quintet, 2H)
 - NH₂ protons: $\sim\delta$ 4.5-5.0 ppm (broad singlet, 4H)

- ^{13}C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will provide information on the different carbon environments.
 - Aromatic C-O: $\sim\delta$ 150-155 ppm
 - Aromatic C-N: $\sim\delta$ 140-145 ppm
 - Aromatic C-H: $\sim\delta$ 114-120 ppm
 - -O-CH₂-: $\sim\delta$ 65-70 ppm
 - -CH₂-CH₂-CH₂-: $\sim\delta$ 28-32 ppm

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

- Sample Preparation: Prepare a KBr pellet of the solid sample.
- Expected Absorption Bands (cm⁻¹):
 - \sim 3450-3300 (N-H stretching of the primary amine, two bands)
 - \sim 3050-3000 (Aromatic C-H stretching)
 - \sim 2950-2850 (Aliphatic C-H stretching)
 - \sim 1620-1600 (N-H bending)
 - \sim 1510 (Aromatic C=C stretching)
 - \sim 1240 (Aromatic C-O stretching)
 - \sim 1170 (Aliphatic C-O stretching)
 - \sim 820 (para-disubstituted benzene C-H out-of-plane bending)

3. Mass Spectrometry (MS):

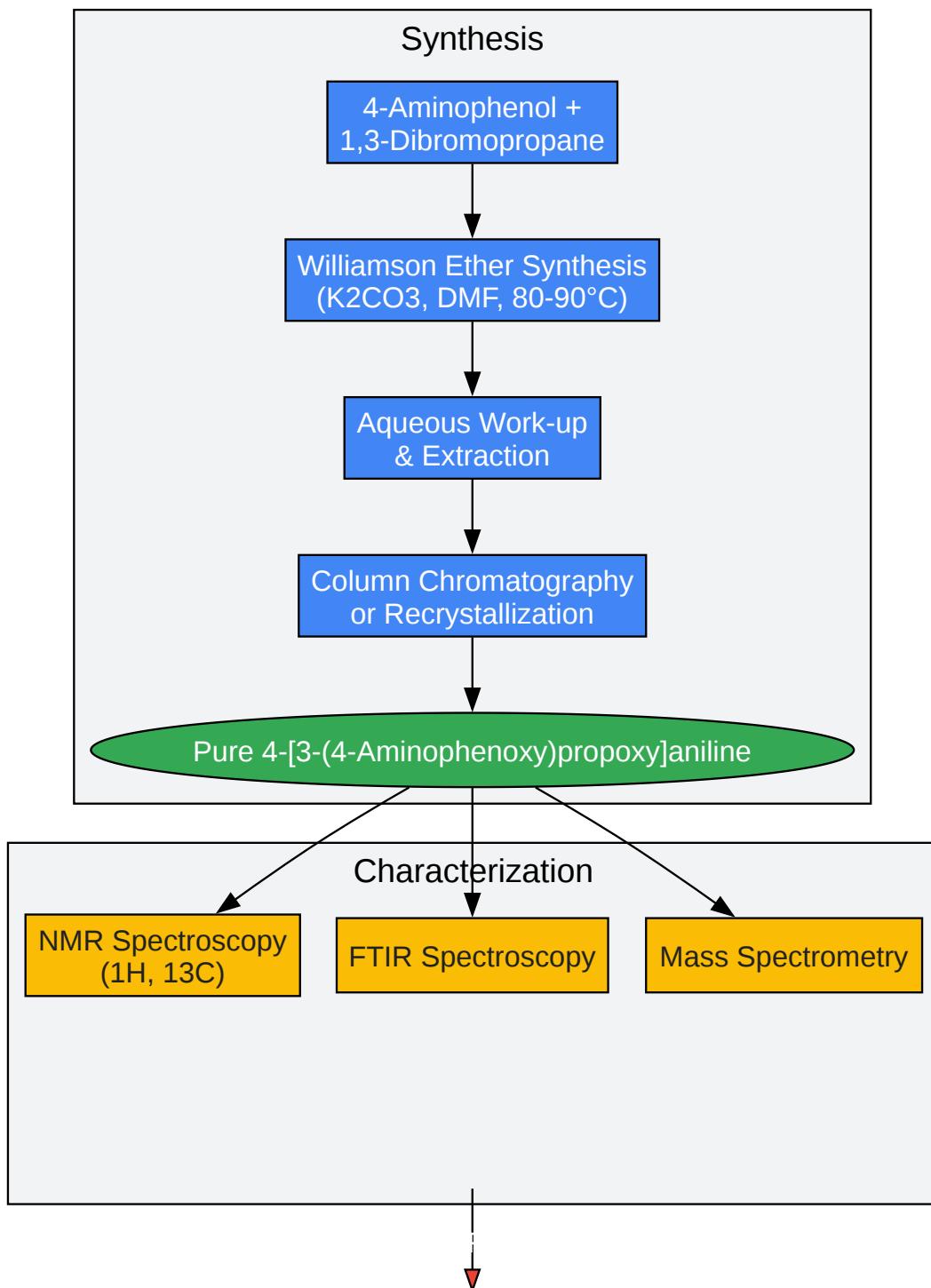
- Technique: Electrospray Ionization (ESI) is a suitable method.

- Expected Result: The mass spectrum should show a prominent peak for the molecular ion $[M+H]^+$ at $m/z \approx 259.33$.

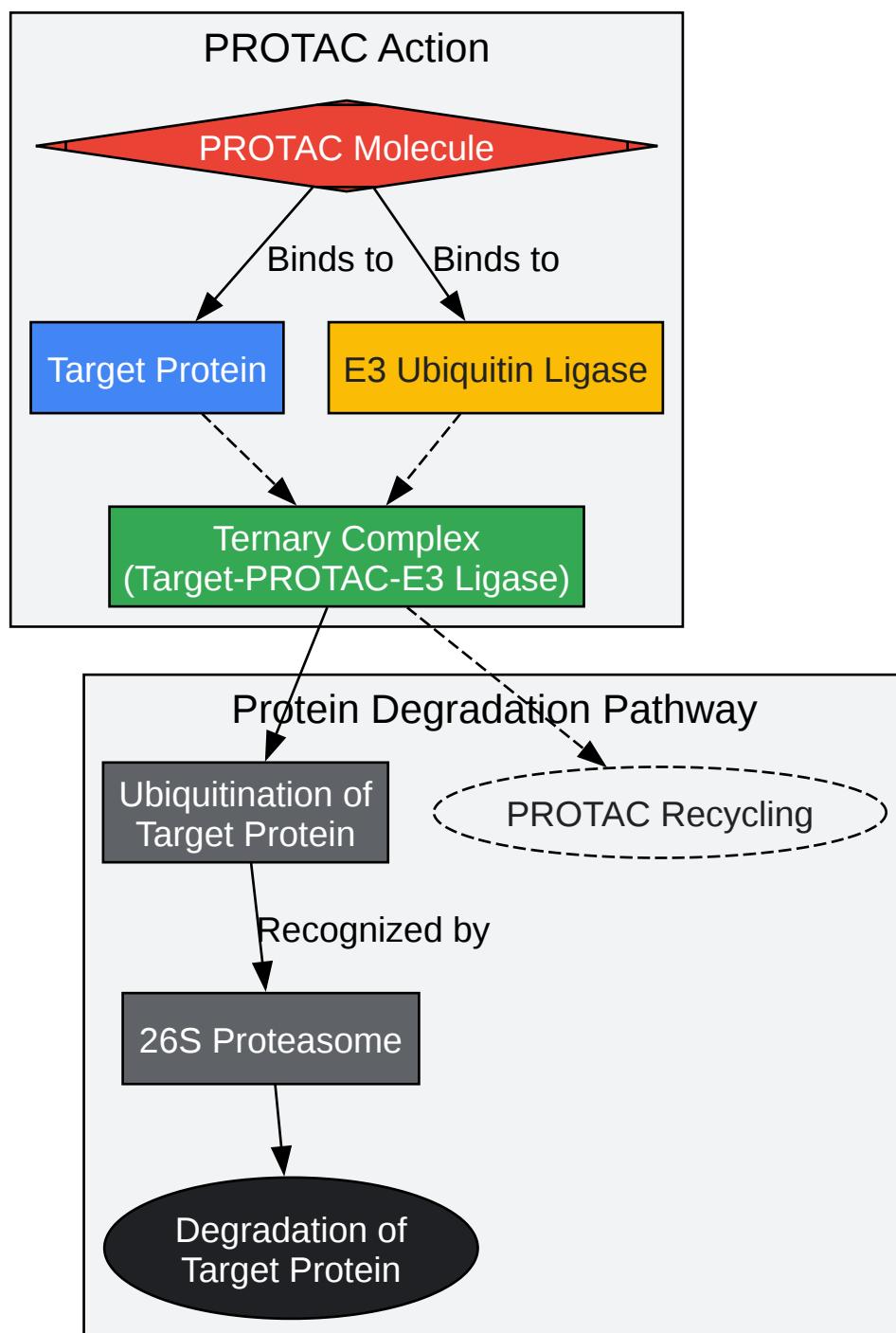
Visualizations

Synthesis and Characterization Workflow

Synthesis and Characterization Workflow



General Mechanism of a PROTAC

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- To cite this document: BenchChem. [Technical Guide: 4-[3-(4-Aminophenoxy)propoxy]aniline - Chemical Properties and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268366#4-3-4-aminophenoxy-propoxy-aniline-chemical-properties-and-characterization]

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